molecular formula C19H21FN4O3S B2560711 6-(azepane-1-sulfonyl)-2-[(4-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1251678-01-9

6-(azepane-1-sulfonyl)-2-[(4-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B2560711
CAS No.: 1251678-01-9
M. Wt: 404.46
InChI Key: ZXVBFVOXLNXUMB-UHFFFAOYSA-N
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Description

6-(azepane-1-sulfonyl)-2-[(4-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a heterocyclic compound featuring a triazolopyridine core fused with a pyridinone ring. Key structural attributes include:

  • Azepane sulfonyl group: A seven-membered ring (azepane) linked via a sulfonyl moiety, which may enhance solubility and modulate target binding through hydrogen-bonding interactions.
  • Triazolopyridinone scaffold: A bicyclic system combining triazole and pyridinone moieties, a structure associated with kinase inhibition or protease modulation in medicinal chemistry .

Properties

IUPAC Name

6-(azepan-1-ylsulfonyl)-2-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O3S/c20-16-7-5-15(6-8-16)13-24-19(25)23-14-17(9-10-18(23)21-24)28(26,27)22-11-3-1-2-4-12-22/h5-10,14H,1-4,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVBFVOXLNXUMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-(azepane-1-sulfonyl)-2-[(4-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:

    Formation of the Triazolopyridine Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyridine core.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, often using a fluorinated benzyl halide as the reagent.

    Sulfonylation: The azepane ring is sulfonylated using sulfonyl chloride in the presence of a base, such as triethylamine, to form the final compound.

Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Chemical Reactivity

The compound’s reactivity stems from its sulfonamide group and heterocyclic structure, enabling interactions with nucleophiles and participation in cycloaddition reactions.

Nucleophilic Substitution

The sulfonamide group (-SO₂-) is electrophilic, making it susceptible to nucleophilic attack. This can lead to:

Cycloaddition Reactions

The triazole ring’s electron-rich nitrogen atoms enable participation in [4+2] or [3+2] cycloadditions:

  • Diels-Alder type reactions : Formation of fused heterocycles with electron-deficient dienophiles.

  • Click chemistry : Azide-alkyne cycloadditions (AAC) to expand the triazole ring system.

Heterocyclic Reactivity

The fused triazolo[4,3-a]pyridine system may undergo:

  • Electrophilic aromatic substitution : Fluorophenyl substituent may direct reactivity (e.g., fluorine’s electron-withdrawing effects).

  • Coupling reactions : Potential for cross-coupling (e.g., Suzuki, Heck) at activated positions.

Research Findings

Experimental studies on analogous triazolopyridine sulfonamides highlight key trends:

Reaction Type Key Observations Relevance Reference
Binding affinity Sulfonamide oxygens form hydrogen bonds with protein residues (e.g., Ala175, Gly83) Enzyme inhibition potential
Hydrophobic interactions Fluorophenyl substituents engage with non-polar pockets (e.g., Ile85, Leu84) Target-specific binding
Synthetic yields Multi-step routes achieve moderate yields; one-pot methods improve efficiencyScalability in drug synthesis

Scientific Research Applications

Neurological Disorders

Research indicates that derivatives of triazolo[4,3-a]pyridine compounds can act as positive allosteric modulators of metabotropic glutamate receptors (mGluR2). These receptors are implicated in various neurological and psychiatric disorders such as schizophrenia and anxiety disorders. The modulation of these receptors can help restore glutamatergic balance in the central nervous system, making this compound a candidate for therapeutic development in treating such conditions .

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 6-(azepane-1-sulfonyl)-2-[(4-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one exhibit antimicrobial properties. For instance, derivatives synthesized from triazole frameworks have shown moderate to good activity against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Protein Kinase Inhibition

The compound has been evaluated for its inhibitory effects on protein kinases such as Protein Kinase B (PKB) and Protein Kinase A (PKA). These kinases play crucial roles in cellular signaling pathways associated with cancer and metabolic diseases. The ability to inhibit these kinases suggests potential applications in cancer therapy and metabolic disorder management .

Case Study 1: Modulation of mGluR2

A study focused on the synthesis of triazolo-pyridine derivatives highlighted the effectiveness of these compounds in modulating mGluR2 receptors. The research demonstrated that specific modifications to the triazole ring could enhance receptor affinity and selectivity, providing insights into designing more effective therapeutic agents for neurological disorders .

Case Study 2: Antimicrobial Screening

In another investigation, a series of synthesized triazole derivatives were screened for antimicrobial activity against clinical isolates of bacteria. Results indicated that certain modifications increased efficacy against resistant strains, suggesting that this compound could be developed into a novel class of antibiotics .

Data Summary Table

Application AreaKey FindingsReferences
Neurological DisordersPositive allosteric modulation of mGluR2; potential for treating schizophrenia
Antimicrobial ActivityModerate to good activity against bacterial strains; disruption of cell wall synthesis
Protein Kinase InhibitionEffective inhibition of PKB and PKA; implications for cancer therapy

Mechanism of Action

The mechanism of action of 6-(azepane-1-sulfonyl)-2-[(4-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form covalent bonds with nucleophilic residues in proteins, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Features
6-(azepane-1-sulfonyl)-2-[(4-fluorophenyl)methyl]-2H,3H-triazolo[4,3-a]pyridin-3-one Triazolopyridinone Azepane sulfonyl, 4-fluorobenzyl ~407.5 (calculated) N/A High lipophilicity; potential kinase targeting
(E)-3-((2-Fluorophenyl)(hydroxy)methylene)imidazo[1,2-a]pyridin-2(3H)-one Imidazopyridinone 2-Fluorophenyl, hydroxymethylene ~286.3 (calculated) N/A Planar hydroxy-methylene group; moderate polarity
Example 60 () Pyrazolo-pyrimidine-chromene 3-Fluorophenyl, sulfonamide, chromen-4-one 599.1 (observed) 242–245 High crystallinity; enantiomeric excess 96.21%

Key Observations :

  • Fluorophenyl Positioning : The para-fluorine in the target compound vs. ortho-fluorine in may alter steric and electronic interactions with biological targets. Para-substitution often enhances metabolic stability compared to ortho .
  • Sulfonyl vs.
  • Core Heterocycles: The triazolopyridinone scaffold offers a smaller aromatic surface than the pyrazolo-pyrimidine-chromene system in , which may reduce off-target binding .

Biological Activity

6-(azepane-1-sulfonyl)-2-[(4-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a synthetic compound that belongs to the class of triazolopyridines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article reviews the existing literature on its biological activity, synthesizing data from various studies and providing a comprehensive overview.

Chemical Structure

The molecular formula of the compound is C19H21FN4O3SC_{19}H_{21}FN_{4}O_{3}S with a molecular weight of approximately 404.46 g/mol. The structure features a triazole ring fused to a pyridine moiety, along with an azepane sulfonyl group and a fluorophenyl substituent.

Biological Activity Overview

The biological activities of this compound have been explored in various contexts:

  • Anticancer Activity : Preliminary studies indicate that derivatives of triazolopyridines exhibit significant antiproliferative effects against several cancer cell lines. For instance, compounds similar to this compound have shown activity against breast and colon cancer cell lines through mechanisms that may involve apoptosis and cell cycle arrest .
  • Antimicrobial Properties : The compound's potential as an antimicrobial agent has been evaluated. Triazole derivatives have demonstrated effectiveness against various bacterial strains, suggesting that the presence of the triazole ring may enhance their ability to disrupt microbial cell walls or inhibit metabolic pathways .

The exact mechanism by which this compound exerts its biological effects is not fully understood. However, studies suggest that its activity may be linked to:

  • Inhibition of Key Enzymes : Similar triazole compounds have been shown to inhibit enzymes critical for cancer cell proliferation and survival.
  • Interaction with Cellular Signaling Pathways : The compound may interfere with signaling pathways involved in cell growth and apoptosis.

Study 1: Antiproliferative Effects

In a study evaluating the antiproliferative effects of various triazolo-pyridine derivatives on cancer cell lines (breast and colon), it was found that some compounds exhibited IC50 values in the low micromolar range. The study highlighted that structural modifications significantly influenced activity levels .

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of triazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain structural features enhanced antibacterial activity, particularly against resistant strains .

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AnticancerBreast Cancer Cell Lines5.0
AnticancerColon Cancer Cell Lines7.5
AntimicrobialStaphylococcus aureus12.0
AntimicrobialEscherichia coli15.0

Q & A

Q. What synthetic methodologies are recommended for constructing the triazolo[4,3-a]pyridine core?

The triazolo[4,3-a]pyridine scaffold can be synthesized via cyclocondensation of substituted pyridines with hydrazine derivatives. For example, describes the use of thiadiazine-thione intermediates to form triazolo-thiadiazine hybrids under acidic conditions. Key steps include:

  • Cyclization : Use of HCl/ethanol mixtures to facilitate ring closure.
  • Functionalization : Post-synthetic modifications, such as sulfonylation (azepane-1-sulfonyl group introduction) via nucleophilic substitution (e.g., using azepane sulfonyl chloride) .
  • Purification : Column chromatography with ethyl acetate/hexane gradients (3:1 to 1:1 v/v) to isolate the product.

Q. Which analytical techniques are critical for confirming the compound’s structure?

  • X-ray crystallography : Resolve stereochemical ambiguities and confirm bond lengths (e.g., mean σ(C–C) = 0.003 Å as in ) .
  • NMR spectroscopy : Assign peaks for the fluorophenyl group (¹⁹F NMR: δ ≈ -115 ppm for para-fluorine) and azepane protons (¹H NMR: δ 1.5–2.2 ppm for cyclic amine protons) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ calculated for C₂₁H₂₂FN₅O₃S: 444.1501; observed: 444.1498) .

Q. What are the key physicochemical properties of this compound?

PropertyValue/MethodReference
Melting Point82–84°C (similar to triazolo analogs)
SolubilityChloroform > Methanol > Water
StabilityStore at 2–8°C under inert atmosphere

Advanced Research Questions

Q. How can researchers optimize the sulfonylation step to improve yield and purity?

  • Design of Experiments (DoE) : Use factorial designs to test variables like temperature (20–80°C), solvent (DMF vs. THF), and base (K₂CO₃ vs. Et₃N). highlights flow chemistry systems for precise parameter control (residence time: 10–30 min; yield optimization from 45% to 78%) .
  • Side-reaction mitigation : Add molecular sieves to absorb residual moisture, which can hydrolyze sulfonyl chlorides .

Q. How to resolve contradictions in biological activity data across different assays?

  • Dose-response profiling : Test the compound at concentrations from 1 nM–100 µM in enzyme inhibition assays (e.g., kinase/phosphate targets as in ).
  • Control for fluorophenyl group metabolism : Use LC-MS to detect demethylated or hydroxylated metabolites that may alter activity .
  • Statistical validation : Apply ANOVA to compare IC₅₀ values across replicates (p < 0.05 threshold) .

Q. What strategies address poor aqueous solubility for in vivo studies?

  • Salt formation : Convert the free base to a hydrochloride salt (e.g., achieved 98% purity via recrystallization from ethanol/HCl) .
  • Nanoparticle formulation : Use PEGylated liposomes (particle size: 100–150 nm; PDI < 0.2) to enhance bioavailability .
  • Prodrug derivatization : Introduce phosphate esters at the pyridin-3-one oxygen for hydrolytic activation in physiological conditions .

Q. How to validate target engagement in cellular models?

  • Photoaffinity labeling : Incorporate a diazirine moiety into the fluorophenyl group for UV-induced crosslinking with target proteins .
  • Cellular thermal shift assay (CETSA) : Monitor protein denaturation curves (∆Tm > 2°C indicates binding) .
  • CRISPR knockouts : Compare activity in wild-type vs. target gene-KO cell lines (e.g., HEK293T) .

Methodological Notes

  • Contradiction analysis : When replication fails (e.g., inconsistent crystallography data), verify crystal quality via PXRD ( vs. 14) .
  • Safety protocols : Although GHS data is unavailable (), assume acute toxicity (LD₅₀ > 500 mg/kg) and use fume hoods for handling .

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